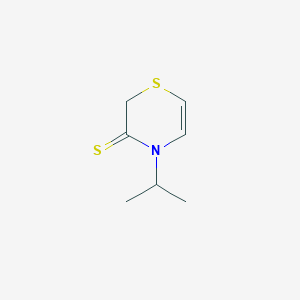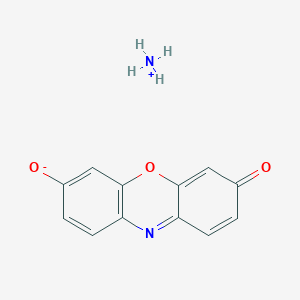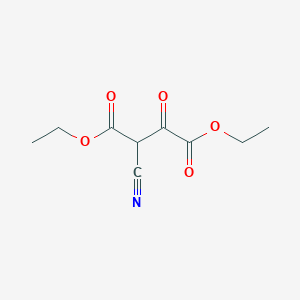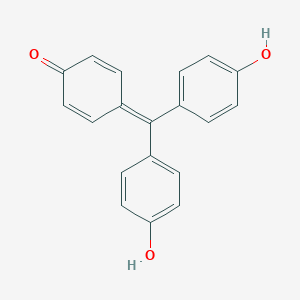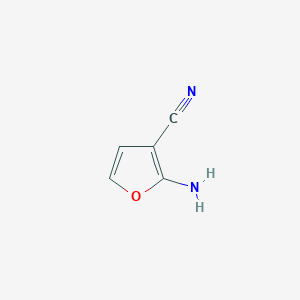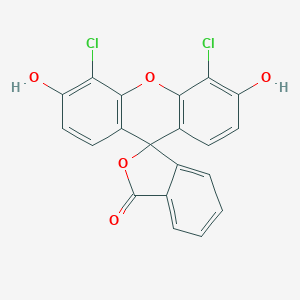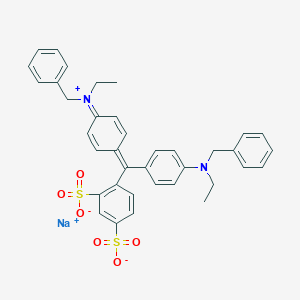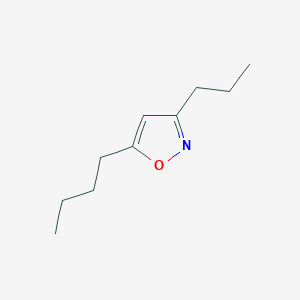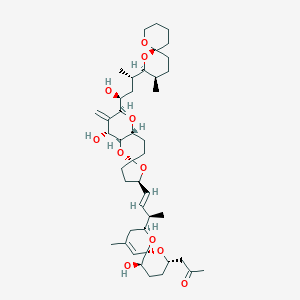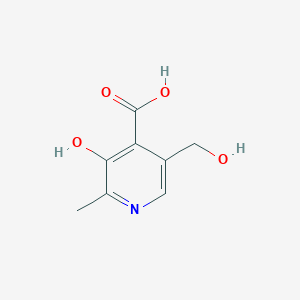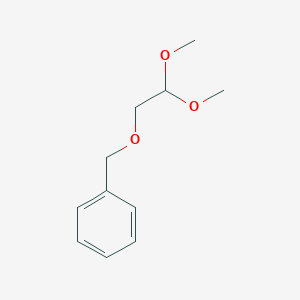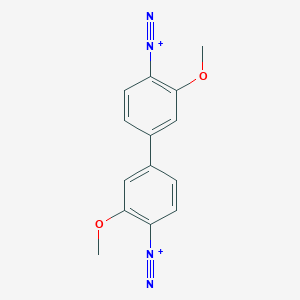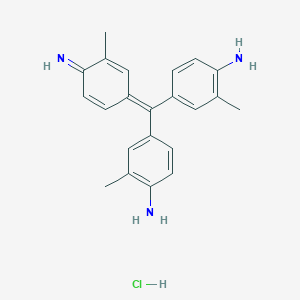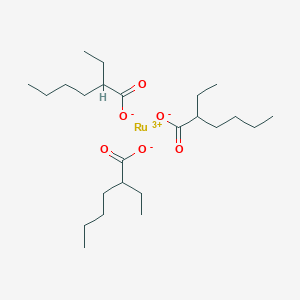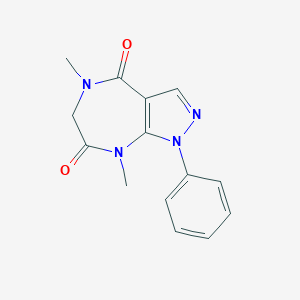
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione, also known as PDD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. PDD is a diazepine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it of interest to researchers in the fields of pharmacology, biochemistry, and neuroscience.
作用机制
The exact mechanism of action of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and seizure activity, and its modulation by 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione may be responsible for the compound's anxiolytic and anticonvulsant effects.
生化和生理效应
In addition to its effects on the GABA-A receptor, 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been shown to exhibit a range of other biochemical and physiological effects. These include the modulation of the activity of various neurotransmitters, such as dopamine and serotonin, as well as the inhibition of the enzyme monoamine oxidase. 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has also been shown to exhibit antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications in conditions associated with oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione in lab experiments is its relatively low toxicity compared to other diazepine derivatives. This makes it a safer compound to work with, particularly in studies involving animal models. However, one limitation of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione. One area of interest is the development of new drugs based on the structure of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione, with the aim of improving its therapeutic potential and reducing any potential side effects. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and adenosine systems. Additionally, there is potential for 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione to be investigated as a treatment for other conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases.
合成方法
The synthesis of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been achieved through a variety of methods, including the condensation of 1,2,4-triazole-3-thione with ethyl acetoacetate, followed by the reaction of the resulting intermediate with phenylhydrazine and acetic anhydride. Other methods have involved the use of cyclization reactions and the condensation of hydrazine derivatives with cyclic ketones.
科学研究应用
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been investigated for its potential therapeutic applications in a range of conditions, including anxiety, depression, and epilepsy. Studies have shown that 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione exhibits anxiolytic and anticonvulsant effects in animal models, with some researchers suggesting that it may be a promising candidate for the development of new anti-anxiety and anticonvulsant drugs.
属性
CAS 编号 |
126568-00-1 |
|---|---|
产品名称 |
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC 名称 |
5,8-dimethyl-1-phenyl-6H-pyrazolo[3,4-e][1,4]diazepine-4,7-dione |
InChI |
InChI=1S/C14H14N4O2/c1-16-9-12(19)17(2)13-11(14(16)20)8-15-18(13)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChI 键 |
FVIAXXYCNHWPPB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
规范 SMILES |
CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
其他 CAS 编号 |
126568-00-1 |
同义词 |
1-PDHPDD 1-phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



